molecular formula C11H15NO B1595955 N-Butylbenzamide CAS No. 2782-40-3

N-Butylbenzamide

Cat. No.: B1595955
CAS No.: 2782-40-3
M. Wt: 177.24 g/mol
InChI Key: BAULSHLTGVOYKM-UHFFFAOYSA-N
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Description

Significance of Amides in Organic Synthesis and Drug Discovery

Amides are a cornerstone of organic chemistry and are of paramount importance in the pharmaceutical industry. numberanalytics.comrsc.org The amide bond is the fundamental linkage in peptides and proteins, making it a ubiquitous feature in biological systems. rsc.org It is estimated that amide formation is the most frequently performed chemical reaction in the pharmaceutical sector, with approximately 25% of all marketed drugs and two-thirds of drug candidates containing at least one amide group. rsc.org

The stability and versatility of the amide functional group make it a crucial component in the design of new drugs. numberanalytics.com Amides can participate in hydrogen bonding, which is critical for a drug's interaction with biological targets. ajchem-a.com Their structural characteristics influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com In organic synthesis, amides are valuable intermediates and building blocks for creating a wide array of more complex molecules. rsc.orgfiveable.me

N-Butylbenzamide as a Secondary Amide Model Compound in Reactivity Studies

This compound is classified as a secondary amide, meaning the nitrogen atom of the amide group is bonded to one hydrogen atom and two carbon atoms. evitachem.comfiveable.me This structure makes it an excellent model compound for investigating the reactivity of amides. evitachem.com For instance, it has been utilized in studies focusing on C-H activation, a type of reaction that involves the cleavage of a carbon-hydrogen bond. evitachem.com Research has also explored the thermodynamic properties of this compound solutions to understand its self-association behavior. acs.org The transformation of stable amides into other functional groups is a key area of research in organic synthesis, and this compound serves as a practical model for developing new synthetic methods. evitachem.com

Classification and Structural Context within Benzamide (B126) Derivatives

This compound is a derivative of benzamide, where a butyl group is attached to the nitrogen atom. This places it within the larger class of benzamides, which are compounds containing a benzene (B151609) ring linked to a carboxamide group. evitachem.com The general structure of a benzamide derivative influences its physical and chemical properties. science.gov In this compound, the presence of the butyl group attached to the nitrogen atom affects its properties, such as its solubility and melting point.

The basic chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C11H15NO nih.gov
Molecular Weight 177.24 g/mol nih.gov
Appearance White crystalline solid or colorless to pale yellow liquid/solid cymitquimica.com
Melting Point 41-42 °C chemicalbook.com or 60-70°C
Boiling Point 128 °C at 0.5 Torr chemicalbook.com
Solubility Slightly soluble in water; moderately soluble in organic solvents like ethanol (B145695) and dichloromethane. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylbenzamide
Source PubChem
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InChI

InChI=1S/C11H15NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULSHLTGVOYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182140
Record name Benzamide, N-butyl-
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2782-40-3
Record name Butylbenzamide
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Record name Benzamide, N-butyl-
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Record name N-Butylbenzamide
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Record name Benzamide, N-butyl-
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Record name N-butylbenzamide
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Advanced Synthetic Methodologies and Chemical Transformations of N Butylbenzamide

Established Synthetic Pathways

The synthesis of N-Butylbenzamide can be achieved through several established routes, primarily involving amide bond formation between a butylamine (B146782) derivative and a benzoic acid precursor.

Direct Amide Formation via Condensation Reactions

A primary and straightforward method for synthesizing this compound is the direct condensation reaction between butylamine and benzoic acid. evitachem.com This reaction typically requires heating the reactants, often in the presence of a dehydrating agent, to facilitate the removal of water and drive the equilibrium towards the formation of the amide bond. evitachem.com

Another approach involves the condensation of 4-aminobenzaldehyde (B1209532) with hydrazine (B178648) in the presence of chloroform (B151607) and hydrochloric acid. smolecule.com While this method also falls under condensation reactions, it utilizes different starting materials to achieve the benzamide (B126) core structure. smolecule.com Furthermore, the direct condensation of benzoic acids and amines can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid catalyst, offering a greener and more efficient pathway. researchgate.net

Acylation Reactions Utilizing Butanol and Benzoyl Chloride Precursors

Acylation reactions provide a versatile and widely used method for the synthesis of this compound. This pathway involves the reaction of butanol with benzoyl chloride. evitachem.com The reaction is typically carried out in the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid byproduct formed during the reaction. evitachem.com This method is favored for its high reactivity and the ready availability of the starting materials.

Similarly, substituted benzoyl chlorides, like 4-nitrobenzoyl chloride, can be reacted with n-butylamine to form the corresponding N-n-butyl-4-nitrobenzamide, which can then be further transformed. google.com The use of an acid chloride intermediate, generated by treating a carboxylic acid with reagents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3), readily reacts with an amine to form the amide. vulcanchem.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing novel methodologies. The formation of this compound has been investigated through various mechanistic lenses, including photochemical and oxidative pathways.

Photochemical Synthesis via Benzoyl Radical Intermediates

The formation of N-tert-butylbenzamides from tert-butylamine (B42293) and substituted aromatic aldehydes can be initiated by photochemical means. beilstein-journals.org This process is believed to proceed through a benzoyl radical intermediate. beilstein-journals.orgbeilstein-journals.org The photolysis of benzaldehyde (B42025) can lead to the formation of a benzoyl π-radical. beilstein-journals.org This radical species can then react with a nucleophilic amine, such as tert-butylamine. beilstein-journals.org The resulting radical intermediate is subsequently oxidized to form the final amide product. beilstein-journals.org However, the yield of this photochemical amide formation can be limited by a competing imine formation pathway, which is often catalyzed by benzoic acid formed from the oxidation of benzaldehyde during the photoreaction. beilstein-journals.org

Oxidative Amidation Protocols Involving Benzyl (B1604629) Alcohol and Benzaldehyde as Acyl Donors

Oxidative amidation has emerged as a powerful tool for amide bond formation, utilizing alcohols and aldehydes as acyl donors. In these reactions, benzyl alcohol and benzaldehyde can serve as precursors for the benzoyl moiety in this compound. rsc.org Research has shown that a quantitative yield of this compound can be achieved when either benzyl alcohol or benzaldehyde is used as the acyl donor under optimized oxidative conditions. rsc.org

One such protocol involves a tandem process for the oxidative amidation of benzyl alcohols with amine hydrochloride salts, catalyzed by inexpensive iron(III) nitrate, with air and aqueous tert-butyl hydroperoxide as oxidants. a-star.edu.sg Another system utilizes a cobalt/aluminum hydrotalcite-derived catalyst for the oxidative coupling of benzaldehydes or benzylamines with N-substituted formamides in the presence of tert-butyl hydroperoxide (TBHP). rsc.org The mechanism for these reactions is suggested to follow a radical pathway. rsc.org A KI-TBHP catalyzed system has also been shown to be effective for the amidation of benzyl alcohols with primary amines. researchgate.net

Derivatization Strategies and Functionalization Reactions

This compound can serve as a scaffold for further chemical modifications, allowing for the introduction of various functional groups and the synthesis of more complex molecules.

One key derivatization strategy involves C-H activation. N-tert-butylbenzamide has been utilized as a substrate in transition metal-catalyzed regioselective C–H functionalization reactions. nih.govacs.org For instance, a Ru(II)-catalyzed system has been developed for the arylation of N-tert-butylbenzamide with arylboronic acids. nih.govacs.org This demonstrates the potential to introduce aryl groups at specific positions on the benzamide ring.

Furthermore, the amide group itself can participate in reactions. For example, the reduction of this compound using strong reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding amine, 4-butylbenzylamine. vulcanchem.com Oxidation reactions can also be performed, potentially affecting the butyl chain or the aromatic ring depending on the conditions. vulcanchem.com

Recent studies have also explored the use of the benzoyl group as a photosensitizing auxiliary in photochemical reactions. For instance, a 4-fluorobenzoyl group attached to an amine can facilitate the fluorination of C(sp³)–H bonds in the alkyl chain. uni-regensburg.dersc.org While a simple this compound did not undergo this photochemical fluorination, this strategy highlights the potential for using the benzamide moiety to direct and enable further functionalization. uni-regensburg.dersc.org

Hydrolysis Pathways and Mechanism (Nucleophilic Attack, Tetrahedral Intermediate Formation, Proton Transfer)

The hydrolysis of this compound involves the cleavage of the stable amide bond to yield benzoic acid and butylamine. researchgate.net This transformation can be catalyzed by either an acid or a base. The generally accepted mechanism for acid-catalyzed hydrolysis proceeds through several key steps. cdnsciencepub.comresearchgate.net

Summary of this compound Hydrolysis

ReactantsConditionsProducts
This compound, WaterAcid or Base CatalystBenzoic Acid, Butylamine

Dehydration Reactions Leading to Imines or Related Derivatives

Under specific conditions, this compound can undergo dehydration. Unlike primary amides which dehydrate to form nitriles, secondary amides like this compound are expected to form imine-related structures upon the formal loss of water. This transformation is less common than hydrolysis but represents a potential pathway for further functionalization. The reaction would involve the elimination of a water molecule from the amide moiety, though the specific reagents and conditions to favor this pathway over others are critical. chegg.com

Substitution Reactions Involving the Amide Nitrogen and Aromatic Ring

Substitution reactions on this compound can occur at two primary sites: the amide nitrogen and the aromatic ring. This dual reactivity allows for extensive derivatization of the molecule.

The nitrogen atom of the amide group in this compound can participate in nucleophilic substitution reactions after being deprotonated. vulcanchem.com The use of a strong base can remove the acidic proton from the nitrogen, generating an amidate anion. This anion can then act as a nucleophile, reacting with various electrophiles. For instance, alkylation or acylation at the nitrogen position can introduce new functional groups, leading to the formation of tertiary amides. vulcanchem.com Additionally, the N-butyl amide group has been effectively used to direct ortho-metalation, where a strong base like n-butyllithium deprotonates the ring at the position adjacent to the amide group, which can then react with electrophiles. acs.orgnih.gov

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The amide group is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. Key examples include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. google.com

Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst.

Sulfonation : Reaction with fuming sulfuric acid (sulfur trioxide in sulfuric acid) can add a sulfonic acid group (-SO3H) to the ring.

Electrophilic Aromatic Substitution Reactions of this compound

ReactionTypical ReagentsMajor Products
NitrationHNO₃, H₂SO₄o/p-Nitro-N-butylbenzamide
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃o/p-Halo-N-butylbenzamide
SulfonationSO₃, H₂SO₄o/p-N-Butylbenzamide sulfonic acid
Nucleophilic Substitution Reactions

Reduction of the Amide Group to Amine Derivatives

The carbonyl group of the amide in this compound can be completely reduced to a methylene (B1212753) group (-CH2-), converting the amide into a secondary amine. This transformation requires the use of strong reducing agents. vulcanchem.com Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose, readily reducing secondary amides to their corresponding amines, in this case, N-benzylbutylamine. vulcanchem.comacs.orgmasterorganicchemistry.com Other reagents, such as tetra-n-butylammonium borohydride, have also been shown to be effective for this transformation. clockss.org The reaction is understood to proceed via an intermediate geminal amino alcohol, which then eliminates to form an aldimine that is subsequently reduced to the final amine product. acs.org

Reduction of this compound

ReactantTypical ReagentsProduct
This compound1. LiAlH₄ 2. H₂ON-benzylbutylamine

Oxidation Reactions to Carboxylic Acids

Under aggressive oxidizing conditions, this compound can be converted to benzoic acid. vulcanchem.com This reaction involves the cleavage of the carbon-nitrogen bond and oxidation of the benzoyl portion of the molecule. Reagents such as potassium permanganate (B83412) (KMnO4) can be used to achieve this transformation. This reaction effectively reverses the synthesis of the amide from the carboxylic acid, but via an oxidative pathway.

Oxidation of this compound

ReactantTypical ReagentsProduct
This compoundKMnO₄, HeatBenzoic Acid

Directed C-H Activation and Functionalization Studies

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. In this context, directing groups play a pivotal role by positioning a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation. This compound has emerged as a valuable scaffold in such studies, demonstrating its utility as an effective directing group in a variety of C-H functionalization reactions.

Role of this compound as a Directing Group in C-H Activation

The amide functional group within this compound serves as an effective coordinating moiety for transition metal catalysts, facilitating the selective activation of C-H bonds at the ortho-position of the benzoyl group. evitachem.comrsc.org This directed metalation is a critical step in numerous catalytic cycles, enabling the introduction of various substituents onto the aromatic ring. rsc.org The geometry of the this compound, which is slightly nonplanar, allows for both mono- and bis-functionalization at the ortho positions. rsc.org

The efficacy of these C-H activation reactions is influenced by both the steric and electronic properties of the substrate. rsc.org For instance, the introduction of a methyl group on the amide nitrogen can alter the "Ortho Effect (OE)," a term describing the steric influence of a substituent ortho to the directing group on the metalation of the other ortho C-H bond. rsc.org This effect can impact the reaction conditions required for efficient functionalization. rsc.org

A notable application of this compound as a directing group is in the Ru(II)-catalyzed regioselective arylation of the C(sp²)–H bond with arylboronic acids. nih.govacs.orgnih.gov This methodology has also been successfully extended to other related amide systems, such as N-tert-butylbenzamide. nih.govacs.orgnih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates the versatility of the amide directing group in facilitating the formation of carbon-carbon bonds. nih.govacs.orgnih.gov In these processes, a ruthenium complex coordinates to the amide, bringing the catalyst into close proximity to the ortho C-H bond, which then undergoes activation and subsequent arylation. nih.govacs.org

Regioselective Intermolecular N-Methylene Csp3–H Bond Carbenoid Insertion Attempts and Directing Group Significance

While the amide group in this compound effectively directs the functionalization of aromatic C(sp²)–H bonds, its influence on the more challenging activation of remote, unactivated C(sp³)–H bonds, such as those in the N-butyl group, is a subject of ongoing research. The direct and selective functionalization of such bonds remains a significant hurdle in organic synthesis. nih.gov

Studies exploring intermolecular amination reactions have shed light on the factors governing selectivity at unactivated C(sp³)–H bonds. nih.govresearchgate.netsemanticscholar.orgrsc.org Research has shown that in radical-based amination reactions of substrates with alkyl chains, a distal selectivity is often observed, with a preference for the γ-position relative to an appended functional group. nih.govresearchgate.netsemanticscholar.orgrsc.org This selectivity is attributed to a combination of thermodynamic and kinetic factors, including the stability of the resulting radical intermediates. nih.govsemanticscholar.org

In the context of this compound and related structures, the directing group's role in activating the N-methylene C(sp³)–H bond for carbenoid insertion is not as straightforward as ortho-C-H activation. The inherent reactivity of the C-H bonds often plays a more dominant role. nih.gov For instance, in intermolecular cross-dehydrogenative coupling (CDC) amination reactions, the selectivity follows a general trend where benzylic C-H bonds are more reactive than tertiary, which are in turn more reactive than secondary methylene C-H bonds. nih.govsemanticscholar.org This intrinsic reactivity hierarchy often overrides the directing influence of a remote functional group for these types of transformations.

Intermolecular CDC (C-H/N-H) Amination of Remote and Proximal Unactivated Csp3–H Bonds

The direct amination of unactivated C(sp³)–H bonds through cross-dehydrogenative coupling (CDC) represents a powerful strategy for C-N bond formation. nih.govnih.gov This approach avoids the need for pre-functionalized substrates and offers a more direct route to valuable amine-containing molecules. nih.gov

Research into the intermolecular amination of unactivated C(sp³)–H bonds has revealed that selectivity can be achieved based on the intrinsic reactivity of the substrate. nih.govsemanticscholar.org In systems containing appended alkyl chains, a notable preference for amination at the distal methylene (γ) position has been observed. nih.govresearchgate.netsemanticscholar.orgrsc.org This γ-selectivity is a recurring theme across various substrates, including esters and N-H protected amines. nih.govresearchgate.netsemanticscholar.org Computational studies suggest that both the thermodynamic stability of the radical intermediates and the kinetic barriers of the reaction contribute to this observed regioselectivity. nih.govsemanticscholar.org

While the amide group in this compound can influence the reactivity of the molecule, in the context of intermolecular CDC amination of the butyl chain, the intrinsic reactivity of the C-H bonds is a primary determinant of the reaction's outcome. The general selectivity trend favors functionalization at positions that are electronically or sterically predisposed to reaction, such as benzylic or tertiary sites, before attacking unactivated methylene C-H bonds. nih.govsemanticscholar.org However, specific catalytic systems can be fine-tuned to alter this site selectivity. semanticscholar.org For instance, the use of borate (B1201080) esters as traceless directing groups has shown promise in achieving remote C(sp³)–H functionalization. nih.govsemanticscholar.org

Rearrangement Reactions Involving this compound Systems

Rearrangement reactions are fundamental transformations in organic chemistry that allow for the significant structural reorganization of a molecule. This compound and its derivatives have been shown to participate in and facilitate specific types of rearrangements, most notably the evitachem.comnih.gov-Wittig rearrangement.

evitachem.comnih.gov-Wittig Rearrangement of Benzyloxy-N-Butylbenzamides

The evitachem.comrsc.org-Wittig rearrangement is a well-established method for the C-C bond-forming conversion of ethers to alcohols. mdpi.com The N-butylamide group, when positioned on an aromatic ring bearing a benzyloxy group, has been found to be an effective promoter of this rearrangement. nih.govacs.org This has enabled the two-step synthesis of isomerically pure substituted diarylmethanols from simple hydroxybenzoic acid derivatives. nih.govacs.org

The process involves the deprotonation of the benzylic carbon adjacent to the ether oxygen, typically with a strong base like n-butyllithium, to form a carbanion. This carbanion then undergoes a evitachem.comrsc.org-rearrangement, where the aryl group migrates from the oxygen to the carbanionic carbon, resulting in a diarylmethanol product after workup. The N-butylcarboxamide group facilitates this process, and the methodology is compatible with a range of other functional groups on the aromatic rings, such as methyl, methoxy, and fluoro groups. nih.gov This rearrangement has been successfully applied to ortho-, meta-, and para-substituted benzyloxy-N-butylbenzamides. nih.govacs.org

Interestingly, the products derived from the rearrangement of 2-benzyloxy-N-butylbenzamides exhibit further reactivity. The resulting diarylmethanol can undergo a subsequent cyclization with the loss of butylamine to form 3-arylphthalides. mdpi.comresearchgate.net This tandem Wittig rearrangement-cyclization sequence provides a valuable synthetic route to these heterocyclic compounds, some of which are found in nature and possess biological activity. mdpi.comresearchgate.net The direct oxidation of the intermediate diarylmethanol using reagents like manganese dioxide offers an alternative pathway to 3-aryl-3-hydroxyisoindolinones, which have also been investigated for their potential anticancer properties. mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Characterization of N Butylbenzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of N-Butylbenzamide, offering insights into its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Hydrogen Bonding Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in elucidating the structure of organic molecules by identifying the number and environment of protons. slideshare.net In this compound, ¹H NMR spectra provide distinct signals corresponding to the protons of the butyl group and the benzene (B151609) ring. The chemical shifts of these protons are influenced by their local electronic environment.

The self-association of this compound in solutions of carbon tetrachloride and chloroform (B151607) has been studied using ¹H NMR spectroscopy. researchgate.net These studies, in conjunction with infrared spectroscopy, have been used to determine the spectroscopic characteristics and thermodynamic parameters of self-association through hydrogen bonding. researchgate.net The equilibrium constants for this self-association, as determined by NMR, show good agreement with those obtained from IR measurements. researchgate.net A broad singlet in the ¹H NMR spectrum is often indicative of an N-H functional group involved in hydrogen bonding. youtube.com

A representative ¹H NMR spectrum of a related compound, N-phenylbenzamide, in DMSO-d6 shows a singlet at 10.25 ppm for the NH proton, multiplets for the aromatic protons between 7.09 and 7.97 ppm. For N-(sec-butyl)benzamide in CDCl3, the NH proton appears as a broad singlet at 6.14 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. ksu.edu.sa Unlike ¹H NMR, the low natural abundance of ¹³C results in spectra where carbon-carbon coupling is typically not observed, simplifying the spectrum to a set of single peaks for each non-equivalent carbon. ksu.edu.salibretexts.org The chemical shift in ¹³C NMR is sensitive to the hybridization and electronic environment of the carbon atoms, with electronegative atoms causing a downfield shift. ksu.edu.salibretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group. The carbonyl carbon signal typically appears significantly downfield. For the related N-(sec-butyl)benzamide, the carbonyl carbon resonates at 166.9 ppm, while the aromatic carbons appear between 126.8 and 135.0 ppm, and the butyl carbons show signals at 10.4, 20.4, 29.7, and 47.1 ppm. rsc.org Similarly, for N-(tert-butyl)benzamide, the carbonyl carbon is at 166.9 ppm, the aromatic carbons are at 126.6, 128.4, and 131.0 ppm, and the butyl carbons are at 28.8 and 51.5 ppm. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for N-Alkylbenzamide Derivatives in CDCl₃

Carbon Atom N-(sec-butyl)benzamide (ppm) N-(tert-butyl)benzamide (ppm)
C=O 166.9 166.9
Aromatic C 135.0, 131.2, 128.4, 126.8 135.8, 131.0, 128.4, 126.6

Data sourced from supplementary information for a Royal Society of Chemistry publication. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Stretching Vibrations and Hydrogen Bonding Studies

FTIR spectroscopy is particularly sensitive to the vibrations of the carbonyl (C=O) and N-H groups in this compound. The position and shape of the C=O stretching band provide significant information about the molecular environment. Hydrogen bonding causes the C=O stretching frequency to shift to lower wavenumbers and the band to broaden. rsc.org

Studies on the self-association of N-butylbenzamides through hydrogen bonding have been conducted using infrared spectroscopy in solvents like carbon tetrachloride, chloroform, and benzene. researchgate.net These studies have determined the spectroscopic characteristics and thermodynamic parameters for this self-association. researchgate.net The N-H stretching vibrations of secondary amines typically appear as a single weak band between 3350-3310 cm⁻¹. orgchemboulder.com For N-(sec-butyl)benzamide, the N-H stretch is observed at 3285 cm⁻¹ and the C=O stretch at 1632 cm⁻¹. rsc.org In N-(tert-butyl)benzamide, these bands are found at 3332 cm⁻¹ (N-H) and 1643 cm⁻¹ (C=O). rsc.org

Investigation of Solvent Effects on Vibrational Shifts

The polarity of the solvent can influence the vibrational frequencies observed in the IR spectrum of a compound. libretexts.org This is due to interactions between the solvent and the solute, which can stabilize different orbitals to varying extents. libretexts.org For amides, both self-association and steric effects are important factors that determine the position of the carbonyl group band in the IR spectra. researchgate.net

Studies on related N-alkyl benzamides in various organic solvents have shown that the wavenumber of the carbonyl stretching vibration, ν(C=O), correlates with empirical solvent parameters such as the solvent acceptor number (AN) and linear solvation energy relationships (LSER). researchgate.netresearchgate.net These correlations indicate that specific interactions between the amide and polar solvents are present. researchgate.net It has been found that LSERs often show a better correlation with solvent-induced vibrational shifts than other empirical parameters. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for N-Alkylbenzamide Derivatives

Functional Group N-(sec-butyl)benzamide (cm⁻¹) N-(tert-butyl)benzamide (cm⁻¹)
N-H Stretch 3285 3332

Data sourced from supplementary information for a Royal Society of Chemistry publication. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net The NIST WebBook provides mass spectral data for this compound (C₁₁H₁₅NO), which has a molecular weight of 177.24 g/mol . nih.govnist.gov

In the electron ionization mass spectrum of this compound, the molecular ion peak [M]⁺ is observed. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for benzamides involves the cleavage of the amide bond. For instance, the benzoyl cation (C₆H₅CO⁺) at m/z 105 is a prominent peak in the mass spectra of many benzamide (B126) derivatives and is often the base peak. researchgate.netnih.gov Another significant fragment is the phenyl cation (C₆H₅⁺) at m/z 77, resulting from the loss of a CO group from the benzoyl cation. researchgate.net The fragmentation of the n-butyl group can also lead to a series of characteristic ions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon tetrachloride
Chloroform
Benzene
N-phenylbenzamide
Dimethyl sulfoxide (B87167) (DMSO)
N-(sec-butyl)benzamide
Chloroform-d (CDCl₃)
N-(tert-butyl)benzamide
Benzoyl cation

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

While a definitive crystal structure for this compound is not readily found in the surveyed literature, X-ray diffraction studies on closely related compounds provide significant insights into its likely solid-state conformation and intermolecular interactions. For instance, the analysis of 4,4′-(ethene-1,2-diyl)bis(this compound) reveals key features of the N-butylamide group's behavior in a crystalline environment. acs.orgnih.gov In this related structure, the molecules are organized into lamellar structures, with the butyl chains and aromatic cores arranged in alternating layers. acs.orgnih.gov

A critical aspect of the supramolecular assembly in such benzamides is the formation of hydrogen-bonding networks. In derivatives like 4,4′-(ethene-1,2-diyl)bis(this compound), intermolecular N—H···O=C hydrogen bonds are fundamental, linking adjacent molecules to form one-dimensional chains. acs.orgnih.gov This type of hydrogen bonding is a characteristic and dominant interaction in the crystal packing of secondary amides, creating robust structural motifs. It is highly probable that this compound would also exhibit such N—H···O hydrogen-bonded chains as the primary element of its supramolecular structure.

Crystallographic data for a related compound, 2,2'-Dithiobis(N-butyl-benzamide), which crystallizes in a triclinic system, further illustrates the packing of this compound moieties. researchgate.net In this structure, N–H···O, N–H···S, and C–H···O interactions all contribute to the stability of the solid-state assembly. researchgate.net Similarly, the crystal structure of p-(tert-Butyl)benzamide, an isomer of this compound, is monoclinic with the space group P 1 21/c 1. nih.gov

Crystallographic Data for a Related Compound: 4-tert-Butyl-N-phenylbenzamide

Parameter Value
CCDC Number 158573
Molecular Formula C₁₇H₁₉NO
Crystal System Not specified in snippet

This data is for a related compound and is presented for illustrative purposes. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular-Level Interactions, Stability, and Energy Gaps

Density Functional Theory (DFT) calculations are a powerful tool for understanding the molecular properties of this compound, even in the absence of direct experimental data for the unsubstituted molecule. Studies on substituted this compound derivatives offer a reliable framework for these theoretical explorations. For example, DFT calculations performed on 2-Amino-5-nitro-N-butylbenzamide using the B3LYP/6-311+G* level of theory provide insights into its electronic structure. mdpi.com

A key parameter derived from DFT is the HOMO-LUMO energy gap (Egap), which is an indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap typically signifies higher reactivity. For the related 2-Amino-5-nitro-N-butylbenzamide, frontier molecular orbital analysis was conducted to determine these values. mdpi.com While the exact values for this compound would differ, the methodology is directly applicable. The HOMO and LUMO energies are crucial for predicting how the molecule will interact with other chemical species. Generally, for benzamides, the HOMO is located on the electron-rich aromatic ring and amide group, while the LUMO is distributed over the carbonyl and aromatic system.

Illustrative Energy Parameters from a DFT Study on a Benzamide Derivative

Parameter Description
HOMO Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.

| Energy Gap (Egap) | The difference in energy between the HOMO and LUMO; a measure of molecular stability. |

This table describes the parameters typically calculated in a DFT study. Specific energy values for this compound are not available in the provided search results.

DFT calculations also allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental X-ray diffraction data. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) typically colored in red, and regions of positive potential (electron-poor, prone to nucleophilic attack) colored in blue.

In a study on 2-Amino-5-nitro-N-butylbenzamide, MEP analysis was performed to identify these reactive zones. mdpi.com For this compound, it can be inferred that the most negative electrostatic potential would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the carbonyl oxygen a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential would be concentrated on the amide hydrogen (N-H), identifying it as the most probable site for nucleophilic attack and the primary hydrogen bond donor. The aromatic ring would exhibit a region of negative potential above and below the plane, characteristic of its π-electron system, making it susceptible to electrophilic interactions. mdpi.com

This predictive power of MEP analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. nih.gov

Table of Compound Names Mentioned

Compound Name
This compound
4,4′-(ethene-1,2-diyl)bis(this compound)
2,2'-Dithiobis(N-butyl-benzamide)
p-(tert-Butyl)benzamide
4-tert-Butyl-N-phenylbenzamide

Structure Activity Relationship Sar Studies of N Butylbenzamide Derivatives

Influence of Substituents on Biological Activity and Physicochemical Properties

The biological activity and physicochemical properties of N-butylbenzamide derivatives are highly sensitive to the nature and position of substituents on both the benzamide (B126) and N-butyl moieties.

Biological Activity:

In the realm of insecticidal activity, specific substitutions on the benzamide ring are crucial. For instance, in a series of N'-tert-butyl-N'-substituted benzoyl-N-2,3-dihydrobenzofuran-5-carbohydrazide derivatives, a 3,5-dimethyl substitution on the benzoyl moiety was found to be the most effective. researchgate.net The introduction of a methyl group at certain positions of a benzoheterocycle moiety can also strongly increase insecticidal activity. researchgate.net Conversely, modifications to the N-tert-butylhydrazine portion of related insecticidal compounds, while still yielding active analogs, generally resulted in inferior activity compared to the parent compounds. nih.gov

For antifungal applications, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene (B151609) ring of certain benzamide derivatives containing a triazole moiety has been shown to remarkably improve activity. researchgate.net In contrast, the introduction of a 4-methoxy or trifluoromethyl group tends to decrease antifungal potency. researchgate.net

In the context of anticonvulsant activity, studies on enaminones derived from p-substituted benzamides have helped elucidate the essential structural parameters necessary for their effects. walshmedicalmedia.com For compounds targeting neurokinin-2 (NK2) receptors, replacing a metabolically vulnerable N-methylamide with a more stable six-membered ring lactam increased stability in human liver microsomes. acs.org

Physicochemical Properties:

Substituents significantly impact key physicochemical properties such as lipophilicity (logP or logD), solubility, and steric profile, which in turn affect biological activity. The tert-butyl group, for example, is known to enhance lipophilicity and provide steric shielding, which can influence how a molecule binds to its target. In some diacylhydrazine derivatives, the introduction of N-substituted phenoxysulfenyl or N-alkoxysulfenyl groups improved both solubility and hydrophobicity compared to the parent compounds. researchgate.net

Strategic reduction of lipophilicity can be a key strategy to reduce metabolism by cytochrome P-450 enzymes. For instance, replacing an N-benzyl group with an N-cyclopropylmethyl group in a series of piperidone analogues led to a significantly less lipophilic compound with improved metabolic stability. acs.orgresearchgate.net

Table 1: Influence of Substituents on the Biological Activity of this compound Analogs

Parent Scaffold Substituent Modification Observed Effect on Biological Activity Target/Assay
N'-Benzoyl-N-(tert-butyl)benzohydrazide Analog 3,5-dimethyl on benzoyl ring Most efficient substituent for insecticidal activity. researchgate.net Oriental armyworm, Mosquito
Benzoheterocyclic Diacylhydrazine Methyl group at R1 position of benzoheterocycle Strongly increased insecticidal activity. researchgate.net Lepidopteran larvae
Benzamide with Triazole Moiety F or Cl on benzene ring Remarkably improved antifungal activity. researchgate.net Phytopathogenic fungi
Benzamide with Triazole Moiety 4-OMe or CF3 on benzene ring Decreased antifungal activity. researchgate.net Phytopathogenic fungi
Piperidone Analogues (NK2 Antagonists) N-benzyl to N-cyclopropylmethyl Balanced potency and high metabolic stability. acs.orgresearchgate.net Rabbit pulmonary artery

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives and related structures, QSAR studies have been instrumental in understanding the key molecular features that govern their efficacy.

3D-QSAR models have been successfully developed for various classes of benzamide-related compounds. For instance, a 3D-QSAR model was constructed for 158 diacylhydrazine analogs to describe their ecdysone (B1671078) agonist activities, explaining approximately 74% of the activity variance. researchgate.net In another study on substituted benzamides with antimicrobial activity, a QSAR model was developed that highlighted the importance of topological descriptors, molecular connectivity indices, and Kier's shape index in determining antibacterial efficacy. nih.gov This model demonstrated good predictive ability, as indicated by its high cross-validated r-squared value. nih.gov

These models often rely on a variety of molecular descriptors, including:

Topological descriptors: Such as molecular connectivity indices (e.g., ²χv, ²χ) and Kier's shape index (e.g., κα1), which describe the atomic arrangement and branching of the molecule. nih.gov

Electronic descriptors: These quantify the electronic properties of the molecule, which can be crucial for receptor binding.

Steric descriptors: These account for the size and shape of the molecule, which influences its fit into a binding site.

Thermodynamic descriptors: Such as logP, which relates to the compound's hydrophobicity and ability to cross cell membranes.

For a series of substituted benzimidazole (B57391) analogues with antimicrobial activity, a QSAR study established a positive correlation between activity and descriptors like Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and the implicit logP (iLOGP). ijpsr.com Similarly, a QSAR study on podophyllotoxin (B1678966) derivatives with insecticidal activity showed that activity was influenced by electronic distribution and steric factors, resulting in a model with a high correlation coefficient (R² = 0.861). nih.gov

QSAR models not only provide insights into the mechanism of action but also serve as predictive tools for designing new, more potent this compound derivatives. ui.ac.id By using the developed equations, researchers can estimate the activity of hypothetical structures before their synthesis, thus prioritizing the most promising candidates. nih.govui.ac.id

Table 2: Examples of QSAR Studies on Benzamide-Related Derivatives

Compound Class Biological Activity Key Descriptors/Findings Model Statistics
Diacylhydrazine Analogs Ecdysone Agonist 3D-QSAR model described activity for 158 compounds. researchgate.net Explained ~74% of activity variance. researchgate.net
Substituted Benzamides Antibacterial Activity modeled using topological descriptors (²χv, ²χ, κα1). nih.gov High predictive ability (high r²cv). nih.gov
Benzimidazole Analogs Antimicrobial Positive correlation with TPSA, H-bond acceptors, iLOGP. ijpsr.com r² = 0.6773, predictive r² = 0.7150. ijpsr.com
Podophyllotoxin Derivatives Insecticidal Influenced by electronic distribution and steric factors. nih.gov R² = 0.861, Q²loo = 0.797. nih.gov

Pharmacophore Elucidation and Rational Design of Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is a cornerstone of rational drug design, enabling the creation of novel derivatives with improved activity and selectivity.

For benzamide derivatives, pharmacophore models have been developed for a variety of biological targets. A study on benzamide derivatives with antimicrobial activity led to a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. science.gov This model was subsequently used to generate a statistically significant 3D-QSAR model. science.gov

In the context of designing inhibitors for protein-protein interactions, a pharmacophore model was developed based on the interaction between serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). biorxiv.org This led to the identification of lead compounds, including some with an N-(tert-butyl)benzamide functional group, which were then optimized through chemical synthesis. biorxiv.org

The process of rational design often involves several steps:

Target Identification: Understanding the biological target and its binding site.

Pharmacophore Modeling: Identifying the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) from a set of active compounds. acs.org

Virtual Screening: Using the pharmacophore model to search large chemical libraries for new molecules that fit the model. biorxiv.org

Scaffold Hopping: Replacing the core structure (scaffold) of a known active molecule with a different one while maintaining the essential pharmacophoric features. researchgate.net This can lead to novel chemical series with improved properties.

Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit precisely into the binding pocket, a process aided by molecular docking simulations. biorxiv.org

For example, the design of selective antagonists for the neurokinin-2 (NK2) receptor involved replacing a 4-hydroxy-4-phenylpiperidine moiety with various piperazines, piperidines, and acyclic amines, leading to the identification of more potent analogues. researchgate.net Similarly, a scaffold hopping strategy was successfully applied to the insecticide fipronil, leading to the design of new tetrahydropyrazolo[3,4-d] researchgate.netresearchgate.netoxazine derivatives. researchgate.net

Effects of Structural Modifications on Metabolic Stability and Binding Affinity

Structural modifications to this compound derivatives can have profound effects on their metabolic stability and binding affinity, two critical parameters in the development of effective and safe therapeutic agents or agrochemicals.

Metabolic Stability:

A common metabolic liability for many drug candidates is oxidation by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net Structural modifications are often aimed at blocking these metabolic "hot spots." For example, incorporating a molecule into a more rigid ring structure can increase metabolic stability. In one study, incorporating a metabolically vulnerable N-methylamide function into a six-membered lactam ring resulted in a significant increase in stability in human liver microsome (HLM) preparations. acs.org

Lipophilicity is another key factor influencing metabolism. Highly lipophilic compounds are more likely to be metabolized by CYPs. Reducing lipophilicity, for instance by replacing a lipophilic N-benzyl group with a less lipophilic N-cyclopropylmethyl group, can attenuate P450 metabolism and improve metabolic stability. acs.orgresearchgate.net In another example, replacing an unstable t-butyl ester moiety in the ABCG2 inhibitor Ko143 with various amide groups led to the development of analogs with significantly improved metabolic stability. nih.gov Fluorination at certain positions can also increase metabolic stability.

Binding Affinity:

The affinity of a ligand for its receptor is a direct measure of its potency. Subtle structural changes can dramatically alter binding affinity. The tert-butyl group, due to its steric bulk, can influence binding by either fitting snugly into a hydrophobic pocket or by causing steric clashes that reduce affinity. The position of substituents is also critical; for example, a bromine atom at the ortho position of a benzamide can exert different steric control compared to a para-substituted analogue.

In the development of ryanodine (B192298) receptor modulators, it was found that steric and electrostatic factors contribute almost equally to differences in binding affinity. nih.gov The pyrrole (B145914) and isopropyl groups were identified as having the greatest effect on steric interactions, suggesting they are buried deep within a cleft in the protein. nih.gov In contrast, bulky groups could be added to other parts of the molecule with minimal impact on binding. nih.gov For sigma receptor ligands, electron-withdrawing groups like a nitro substituent on a phenyl ring were found to enhance binding affinity compared to fluorinated analogs. acs.org

Optimization strategies often involve balancing improvements in metabolic stability with the maintenance of high binding affinity. For instance, in a series of NK2 antagonists, optimization of an N-cyclopropylmethyllactam series by modifying an azetidine (B1206935) substituent led to a compound with both excellent metabolic stability and high potency (binding affinity). acs.org

Table 3: Impact of Structural Modifications on Stability and Affinity

Compound Series Structural Modification Effect on Metabolic Stability Effect on Binding Affinity/Potency
Piperidone NK2 Antagonists Incorporating N-methylamide into a lactam ring Increased stability in HLM. acs.org Maintained or improved potency. acs.org
Piperidone NK2 Antagonists Replacing N-benzyl with N-cyclopropylmethyl Attenuated P450 metabolism. acs.orgresearchgate.net Maintained good potency. acs.orgresearchgate.net
Ko143 Analogs (ABCG2 Inhibitors) Replacing t-butyl ester with an amide group Significantly improved stability. nih.gov Some analogs retained strong inhibitory potency. nih.gov
Fenpropimorph (B1672530) Derivatives (Sigma Ligands) Nitro substituent vs. fluoro substituent on phenyl ring Not specified Nitro group enhanced binding affinity. acs.org
Ryanoids (Ryanodine Receptor Ligands) Bulky adducts at the 9-position Not specified Minimally altered binding affinity. nih.gov

Advanced Research Applications in Chemical Biology and Medicinal Chemistry of N Butylbenzamide Derivatives

Investigation of Biological Activities and Molecular Mechanisms

The structural framework of N-butylbenzamide allows for diverse chemical modifications, resulting in derivatives that can interact with high specificity and affinity with numerous biological targets. Researchers have systematically explored these interactions to understand the molecular mechanisms underlying their biological effects, leading to the development of valuable pharmacological tools and potential therapeutic agents.

This compound derivatives have been identified as potent inhibitors of several key enzymes involved in various disease pathologies. The following sections detail the research findings related to their inhibitory activities against cyclooxygenases, alpha-glucosidase, Bruton's tyrosine kinase, and Ribonuclease H.

Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process through the synthesis of prostaglandins (B1171923).

One notable example is Parsalmide (B1678479), or 5-amino-N-butyl-2-(2-propynyloxy) benzamide (B126), which is a nonsteroidal anti-inflammatory drug (NSAID). walshmedicalmedia.com It functions as a dual inhibitor of both COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis. In vitro and in vivo studies have confirmed that Parsalmide and related compounds inhibit both COX-1 and COX-2. walshmedicalmedia.com A distinguishing characteristic of Parsalmide is its ability to provide gastric mucosal protection, a rare feature for an NSAID, as it has been shown to prevent gastric damage induced by indomethacin (B1671933) in preclinical models. walshmedicalmedia.com

In contrast, research has also led to the development of selective COX inhibitors. N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP) is a potent and selective COX-1 inhibitor with an IC₅₀ value of 0.80 +/- 0.05 microM for COX-1, compared to 210 +/- 10 microM for COX-2. nih.gov This compound demonstrates that selective inhibition of COX-1 can produce analgesic effects with minimal gastric damage. nih.gov

The benzamide structure also plays a role in modulating COX-2 expression indirectly. The NK(2) selective antagonist SR 48,968, which contains a benzamide moiety, has been found to competitively antagonize Substance P-induced COX-2 expression in human umbilical vein endothelial cells. nih.gov

Table 1: this compound Derivatives as Cyclooxygenase (COX) Inhibitors
CompoundTargetInhibitory Concentration (IC₅₀)Key Research Findings
ParsalmideCOX-1 and COX-2 (Dual)Not specifiedInhibits both COX enzymes and provides gastric mucosal protection. walshmedicalmedia.com
N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP)COX-1 (Selective)COX-1: 0.80 µM COX-2: 210 µMDemonstrates potent analgesic effects with low gastric damage, highlighting the potential of selective COX-1 inhibitors. nih.gov

Several this compound derivatives and related structures have emerged as potent inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. mdpi.commdpi.com Inhibition of this enzyme can help manage postprandial hyperglycemia. mdpi.com

Research into 1,2-benzothiazine derivatives has yielded particularly potent inhibitors. For instance, certain 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] evitachem.comthiazin-2-yl)-N-arylacetamides showed IC₅₀ values ranging from 18.25 to 35.14 μM, which is significantly more potent than the standard drug acarbose (B1664774). mdpi.com Another study on related 1,2-benzothiazine derivatives identified compounds with IC₅₀ values as low as 3.9 μM, 5.9 μM, and 7.8 μM, far exceeding the potency of acarbose (IC₅₀ = 38.3 μM). cmu.ac.th

Similarly, a series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] evitachem.comthiazin-2-yl)-N-arylacetamides produced derivatives with strong inhibitory activity against yeast α-glucosidase, with IC₅₀ values ranging from 25.88 to 46.25 μM, again lower than that of acarbose. mdpi.com Furthermore, novel benzotriazinone sulfonamides have been synthesized, with a nitro derivative showing an IC₅₀ value of 32.37 ± 0.15 μM, surpassing the efficacy of acarbose (IC₅₀ = 37.38 ± 0.12 μM). nih.gov The synthesis of 2-Amino-5-nitro-N-butylbenzamide was a step in creating these compounds. nih.gov

Table 2: this compound Derivatives and Related Compounds as Alpha-Glucosidase Inhibitors
Compound Class/NameSpecific Derivative ExampleInhibitory Concentration (IC₅₀)Reference Drug (Acarbose) IC₅₀
1,2-Benzothiazine DerivativesCompound 93.9 µM38.3 µM cmu.ac.th
2-(3-(benzoyl/4-bromobenzoyl)...N-arylacetamidesCompound 12a18.25 µM58.8 µM mdpi.com
2-(3-(3-methoxybenzoyl)...N-arylacetamidesCompound 12i25.88 µM58.8 µM mdpi.com
Benzotriazinone SulfonamidesNitro derivative 12e32.37 µM37.38 µM nih.gov

Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling, making it a key target in the treatment of B-cell malignancies and autoimmune diseases. researchgate.net The this compound scaffold, particularly the N-(tert-butyl)benzamide moiety, has been integral to the design of potent and selective BTK inhibitors. chemicalbook.comresearchgate.net

A prominent example is CHMFL-BTK-01, N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide. pdbj.orgnih.gov This compound is a highly potent, irreversible BTK inhibitor with an IC₅₀ of 7 nM. pdbj.orgnih.gov It achieves its irreversible binding by targeting the Cys481 residue in the kinase. nih.gov Structural and mechanistic studies, including X-ray crystallography, have confirmed its binding mode. pdbj.org CHMFL-BTK-01 also demonstrates high selectivity, showing minimal activity against other kinases in a wide screening panel. nih.gov

Other research efforts have focused on different scaffolds incorporating the benzamide feature. A series of inhibitors based on a 1,3,5-triazine (B166579) core led to the discovery of compound B8, a highly potent and selective BTK inhibitor with an IC₅₀ of 21.0 nM. researchgate.net Another derivative, featuring a triazine nucleus, was found to inhibit the inactive form of BTK with an exceptionally low IC₅₀ value of 0.39 nM. mdpi.com

Table 3: this compound Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
Compound Name/IdentifierKey Structural FeatureMode of InhibitionInhibitory Concentration (IC₅₀)
CHMFL-BTK-014-(tert-butyl)benzamideIrreversible (Covalent)7 nM pdbj.orgnih.gov
Compound B81,3,5-Triazine CoreNot specified21.0 nM researchgate.net
Compound 11Triazine NucleusNot specified0.39 nM mdpi.com
Unnamed Derivative4-(tert-butyl)benzamideNot specifiedPotent (value not detailed) researchgate.net

Ribonuclease H (RNase H) is an essential enzyme for the replication of retroviruses like HIV, making it a viable target for antiviral drug development. nih.gov N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH), a benzamide derivative, has been identified as an inhibitor of the RNase H activity of HIV-1 reverse transcriptase (RT). nih.gov

BBNH inhibits the RNase H function of HIV-1 RT with an IC₅₀ value of 3.5 µM. nih.gov The mode of inhibition was determined to be linear competitive. nih.gov Interestingly, BBNH also inhibits the polymerase activities of HIV-1 RT and has been shown to bind to the non-nucleoside RT inhibitor (NNRTI) binding pocket. nih.gov Evidence suggests that BBNH may bind to two distinct sites on the HIV-1 RT enzyme, one being the NNRTI pocket and the other potentially located within the RNase H domain, making it a promising lead for developing multi-site inhibitors. nih.gov

Table 4: Inhibitory Activity of BBNH on HIV-1 Reverse Transcriptase
Enzymatic ActivityInhibitory Concentration (IC₅₀)Mode of Inhibition
Ribonuclease H (RNase H)3.5 µMLinear Competitive nih.gov
RNA-dependent DNA polymerase (RDDP)0.8-3.4 µMLinear Mixed-Type nih.gov
DNA-dependent DNA polymerase (DDDP)~12 µMNot specified nih.gov

Beyond enzyme inhibition, this compound derivatives are crucial in the study of various receptors, serving as high-affinity ligands, agonists, and antagonists. This has facilitated the characterization of receptor function and their potential as therapeutic targets.

Significant research has focused on sigma (σ) receptors, particularly the σ2 subtype. RHM-1, a conformationally flexible benzamide analogue, has demonstrated high affinity (Ki < 10 nM) and over 300-fold selectivity for the σ2 receptor compared to the σ1 receptor. researchgate.netnih.gov Its high specificity makes it a valuable tool as a radioligand for imaging and quantifying σ2 receptor density in tissues. researchgate.netnih.gov Other benzamide analogues have also been developed with high affinity and selectivity for the σ2 receptor, which may be useful for characterizing its functional role. researchgate.net

Benzamide derivatives have also been developed as antagonists for neurokinin (NK) receptors. SR 48,968, a potent and selective NK(2) receptor antagonist, contains a dichlorophenyl-butyl-benzamide structure. nih.gov Its ability to competitively antagonize substance P-induced effects underscores the utility of the benzamide scaffold in designing receptor-specific antagonists. nih.gov

Furthermore, research has explored benzamide derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors. Certain conformationally-flexible benzamide analogues show high affinity and selectivity for the dopamine D3 receptor. researchgate.net Other derivatives, such as 4-(2-Fluoroethoxy)-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)-butyl)benzamide, are investigated for their potential to modulate serotonin receptors. ontosight.ai

Table 5: this compound Derivatives as Receptor Modulators
Compound Name/IdentifierTarget ReceptorActivityAffinity/Selectivity Data
RHM-1Sigma-2 (σ2)High-affinity, selective ligandKi < 10 nM; >300-fold selective over σ1 researchgate.netnih.gov
YUN-252Sigma-2 (σ2)Selective ligandKi = 8.2 nM; 1000-fold selective over σ1 researchgate.net
SR 48,968Neurokinin-2 (NK2)Selective antagonistCompetitively antagonizes SP-induced effects nih.gov
Compound 15Dopamine D3High-affinity ligandKi = 2 nM; 30-fold selective over D2 researchgate.net
4-(2-Fluoroethoxy)-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)-butyl)benzamideSerotonin ReceptorsPotential modulatorNot specified ontosight.ai

Compound Names Table

Abbreviation/CodeFull Chemical Name
Parsalmide5-amino-N-butyl-2-(2-propynyloxy) benzamide
TFAPN-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide
SR 48,968(S)-N-methyl-N-(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4 dichlorophenyl)butyl) benzamide
-2-Amino-5-nitro-N-butylbenzamide
CHMFL-BTK-01N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide
-N-[3-[4,5-Dihydro-4-methyl-6-[[4-(4-morpholinylcarbonyl)phenyl]amino]-5-oxo-2-pyrazinyl]-2-methylphenyl]-4-(tert-butyl)benzamide
BBNHN-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone
RHM-1N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide
YUN-252N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide
-4-(2-Fluoroethoxy)-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)-butyl)benzamide

Receptor Modulation Studies

Dopamine D3 Receptor Ligand Binding

The dopamine D3 receptor (D3R) is a key target in the central nervous system, implicated in various neurological and psychiatric disorders. nih.gov Developing selective ligands for D3R has been a significant challenge due to its high homology with the D2 receptor. unicam.it However, this compound derivatives have shown promise as selective D3R ligands.

For instance, the N-phenyl piperazine (B1678402) analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10), demonstrates high affinity and selectivity for D3 receptors over D2 receptors. nih.govnih.gov Radiolabeled [3H]WC-10 has been effectively used in quantitative autoradiography studies to map D3 receptor distribution in the brains of rats and rhesus monkeys. nih.gov These studies confirmed the utility of [3H]WC-10 as a valuable radioligand for investigating D3 receptors. nih.gov

Structure-activity relationship (SAR) studies on N-[4-(4-arylpiperazin-1-yl)butyl]benzamide derivatives have further refined the understanding of D3R binding. nih.gov These investigations have led to the development of compounds with low nanomolar affinity for D3 receptors and significant selectivity over D2 and D4 receptor subtypes. nih.gov One such study identified a compound that bound with a high affinity (Ki value = 2nM) and a 30-fold selectivity for D3 over D2 receptors. researchgate.net

A conformationally-flexible benzamide scaffold has also been reported to yield a new class of compounds with high affinity for D3R and excellent selectivity against D2R. semanticscholar.org One such derivative, HY-3-24, exhibited a Ki value of 0.67 ± 0.11 nM for D3R, showing approximately 129-fold selectivity over D2R. semanticscholar.org

Table 1: Binding Affinities of Selected this compound Derivatives for Dopamine Receptors

Compound Receptor Binding Affinity (Ki) Selectivity (D2/D3)
WC-10 D3 High Moderate
Compound 15 D3 2 nM 30-fold
HY-3-24 D3 0.67 ± 0.11 nM ~129-fold
BP 897 D3 High 165-fold
RGH-237 D3 High >1800-fold
Sigma-1 Receptor Modulation

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of cellular functions and are considered potential targets for cancer therapy. acs.org Certain this compound derivatives, initially designed as dopamine D3 receptor ligands, have shown significant affinity for sigma receptors. researchgate.net

For example, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs have demonstrated high affinity and selectivity for the σ2 receptor over the σ1 receptor and dopamine receptors. researchgate.net The dimethoxy groups on the tetrahydroisoquinoline ring are crucial for maintaining high affinity for the σ2 receptor. researchgate.net

Interestingly, some benzamide derivatives exhibit dual affinity for both dopamine and sigma receptors. researchgate.net This multitargeting capability could offer unique therapeutic advantages. The investigation of these compounds helps in understanding the structural requirements for selective binding to either receptor type. researchgate.net Compounds with a nitro substituent on the phenyl ring of fenpropimorph (B1672530) derivatives generally show higher potency for σ1R, suggesting that the electron-withdrawing properties of the nitro group enhance binding. acs.org

Toll-Like Receptor-7 (TLR7) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system. nih.gov TLR7, which recognizes single-stranded RNA, is a target for the development of immune-modulating agents. nih.gov Certain benzamide derivatives have been investigated as TLR7 agonists.

Imiquimod, a well-known TLR7 agonist, has been used as a model compound to induce inflammatory responses in preclinical studies. google.com.pg While the specific this compound derivatives as TLR7 agonists are not extensively detailed in the provided context, the broader class of amine-containing compounds, which includes benzamides, has been explored for their immunostimulatory properties via TLR agonism. ipr.gov.bagoogle.com The development of TLR7 agonists is an active area of research for applications in antiviral and anticancer therapies. nih.gov

Protein Binding Affinity Investigations

The interaction of this compound derivatives with various proteins is a crucial aspect of their pharmacological profile. Computational and experimental studies are employed to understand these binding affinities.

Studies on 4-amino-N-(tert-butyl)benzamide and its analogs highlight the importance of substituents in modulating binding affinity. smolecule.com The tert-butyl group, for instance, often leads to high plasma protein binding due to hydrophobic interactions. Computational binding analyses, such as MMGBSA scores, have been used to correlate the biological activity of benzamide analogs with their binding affinity to specific protein targets like LasR. rowan.edu These studies have shown that ortho-substituted analogs often exhibit the strongest binding. rowan.edu

Therapeutic Potential and Preclinical Research Findings

The diverse biological activities of this compound derivatives have translated into promising therapeutic potential in several preclinical models.

Anti-Inflammatory Effects and Gastric Mucosal Protection

Parsalmide, or 5-amino-N-butyl-2-(2-propynyloxy) benzamide, is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory properties. A key advantage of parsalmide is its ability to provide gastric mucosal protection, a rare feature for an NSAID. It has been shown to prevent indomethacin-induced gastric damage in preclinical models. Clinical studies have also indicated that it has minimal gastrointestinal side effects compared to traditional NSAIDs.

The protective mechanism of some compounds against gastric mucosal lesions involves the modulation of endogenous protective factors like prostaglandins and nitric oxide. researchgate.netmdpi.com For instance, some treatments enhance gastric mucosal blood flow and increase the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), which are crucial for maintaining mucosal integrity. mdpi.com The anti-inflammatory action can also be mediated by inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com

Anticancer Activity and Apoptosis Induction in Cancer Cell Lines (e.g., Colon Carcinoma HCT-116)

Derivatives of this compound have shown significant potential as anticancer agents. Specifically, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid have been synthesized and evaluated for their anticancer effects on the colon carcinoma HCT-116 cell line. orientjchem.orgresearchgate.net

Research has shown that the structure of the N-alkyl chain influences the anticancer activity. orientjchem.org For example, branched aliphatic carbon chains, as seen in 3,4,5-trihydroxy-N-sec-butyl-benzamide and 3,4,5-trihydroxy-N-tert-butyl-benzamide, resulted in higher anticancer activity against HCT-116 cells compared to the linear chain of 3,4,5-trihydroxy-N-butyl-benzamide. orientjchem.org The most potent compound in one study was 3,4,5-trihydroxy-N-hexyl-benzamide, with an IC50 value of 0.07 µM. orientjchem.org

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis. Studies have shown that certain compounds can cause DNA damage and fragmentation, leading to the activation of the intrinsic apoptosis pathway. nih.gov This is characterized by the impairment of the mitochondrial transmembrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3. nih.gov

Table 2: Anticancer Activity of 3,4,5-Trihydroxy-N-alkyl-benzamide Derivatives against HCT-116 Cells

Compound IC50 (µM)
3,4,5-trihydroxy-N-butyl-benzamide 3.56
3,4,5-trihydroxy-N-sec-butyl-benzamide 1.34
3,4,5-trihydroxy-N-tert-butyl-benzamide 0.16
3,4,5-trihydroxy-N-hexyl-benzamide 0.07
Gallic acid (reference) 0.05
Doxorubicin (positive control) 0.001

Antimicrobial Properties (e.g., Antifungal, Antibacterial)

This compound derivatives have emerged as a versatile scaffold in the development of new antimicrobial agents, demonstrating notable efficacy against a range of fungal and bacterial pathogens. Research has particularly highlighted their potential in combating infections caused by resistant microorganisms.

Antifungal Activity: A significant body of research has focused on the antifungal properties of this compound derivatives. For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and evaluated for their in vitro antifungal activities against six phytopathogenic fungi. researchgate.netrasayanjournal.co.inscience.gov The results indicated that nearly all the synthesized derivatives displayed good activity against the tested fungi at a concentration of 50 µg/mL. researchgate.netrasayanjournal.co.inscience.gov

Structure-activity relationship (SAR) analysis revealed that the introduction of fluorine (F) or chlorine (Cl) atoms on the benzene (B151609) ring significantly enhanced antifungal activity. researchgate.netrasayanjournal.co.inscience.gov Compound 6h (structure not specified) showed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). researchgate.netrasayanjournal.co.inscience.gov Furthermore, compound 6k (structure not specified) exhibited the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.netrasayanjournal.co.inscience.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

CompoundTarget FungusEC50 (µg/mL)Reference
Derivative 6hAlternaria alternata1.77 researchgate.netrasayanjournal.co.inscience.gov
Myclobutanil (Control)Alternaria alternata6.23 researchgate.netrasayanjournal.co.inscience.gov
Derivative 6kVarious Fungi0.98 - 6.71 researchgate.netrasayanjournal.co.inscience.gov
Derivative 6eAlternaria solani1.90 researchgate.netrasayanjournal.co.inscience.gov
Ethyl 3,5-dinitrobenzoateCandida krusei100 (MIC) mdpi.com
Ethyl 3,5-dinitrobenzoateCandida albicans125 (MIC) mdpi.com

In other studies, derivatives of 3,5-dinitrobenzoic acid, which include amides, were tested against Candida species. mdpi.com One of the most potent compounds, ethyl 3,5-dinitrobenzoate, displayed significant antifungal activity against Candida krusei and Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 100 µg/mL and 125 µg/mL, respectively. mdpi.com The mechanism of action for some of these derivatives was found to involve interference with the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Additionally, 2,2'-Dithiobis(N-butyl-benzamide) has been reported as a useful antiseptic for cosmetics, indicating its application in controlling microbial growth on the skin. researchgate.net

Antibacterial Activity: The benzamide scaffold is also integral to the development of new antibacterial agents. Dioxane-linked amide derivatives have been investigated as novel bacterial topoisomerase inhibitors. researchgate.net Specifically, the highly lipophilic 4-tert-butylbenzamide (B1266068) demonstrated an MIC range of 2–8 μg/mL against a D83N mutant strain of Staphylococcus aureus, suggesting a potential mechanism of action that may also involve targets other than TopoIV. researchgate.net Studies on benzimidazole (B57391) derivatives have also shown their potential as antimicrobial agents against various bacterial strains. whiterose.ac.uk

Neuroprotective Applications (e.g., Prevention of Dopamine Depletion in Parkinson's Models)

Benzamide derivatives, including this compound analogues, have shown significant promise in the field of neuroprotection, particularly in models of neurodegenerative disorders like Parkinson's disease. whiterose.ac.ukacs.orggoogle.com A key pathological feature of Parkinson's disease is the progressive loss of dopamine-producing neurons in the brain. acs.org

A family of benzamide compounds has been identified for its strong protective activity in preventing the depletion of dopamine levels induced by the neurotoxin 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in mouse models. acs.orggoogle.com The MPTP mouse model is a standard and reliable method for screening agents for potential efficacy in treating dopamine-associated neurodegenerative disorders. acs.orggoogle.com

Several N-tert-butylbenzamide derivatives were among the compounds demonstrating this neuroprotective effect. google.com For example, N-tert-butyl 4-nitrobenzamide (B147303) (CPI-1020) was shown to be highly effective, resulting in dopamine levels that were 84% of the control group in an initial screening. google.com Other active compounds included N-tert-butyl 4-bromobenzamide (B181206) and N-tert-butyl 4-methylbenzamide (B193301). google.com The underlying mechanism for this neuroprotection is suggested to be related to preventing mitochondrial dysfunction, as this is the mechanism by which MPTP is understood to deplete dopamine. acs.orggoogle.com

Table 2: Neuroprotective Activity of N-tert-Butylbenzamide Derivatives in the MPTP Mouse Model

CompoundDopamine Depletion (% of Control)Reference
N-tert-butyl 4-nitrobenzamide (CPI-1020)84% google.com
N-tert-butyl-N-methyl 4-nitrobenzamide (CPI-1052)67% google.com
N-tert-butyl 4-cyanobenzamide (B1359955) (CPI-1043)36% google.com
N-tert-butyl 4-methylbenzamide (CPI-1039)53% google.com
N-tert-butyl 4-bromobenzamide (CPI-1036)48% google.com

Beyond Parkinson's models, other benzamide derivatives have demonstrated neuroprotective effects. A series of N-benzyl benzamide derivatives showed neuroprotective capabilities in an oxidative damage model, which is relevant for conditions like Alzheimer's disease. researchgate.netnih.gov

Antiviral Applications (e.g., Inhibition of Filovirus Entry)

The this compound scaffold is a key structural component in the development of potent antiviral agents, particularly as inhibitors of filovirus entry. whiterose.ac.uk Filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses, cause severe and often fatal hemorrhagic fevers in humans. A critical step in their life cycle is the entry into host cells, which is mediated by the binding of the viral envelope glycoprotein (B1211001) (GP) to the endosomal receptor Niemann-Pick C1 (NPC1). Blocking this interaction is a key strategy for preventing viral infection.

Through an in silico screening approach targeting the NPC1 receptor-binding site, researchers identified two classes of compounds, designated A and U, that potently inhibit the entry of both Ebola and Marburg viruses. These compounds, which feature aminobenzamide structures, showed inhibitory activity in the low micromolar range in cell-based assays using pseudotyped viruses. whiterose.ac.uk One compound from class A demonstrated a sub-micromolar half-maximal inhibitory concentration (IC50) of 0.86 µM against pseudotyped Marburg virus.

Table 3: Inhibitory Activity of Lead Compounds Against Filovirus Entry

Compound ClassTarget Virus (Pseudotyped)IC50Reference
Class AMarburg virus0.86 µM
Class AEbola virusLow micromolar
Class UMarburg virusLow micromolar
Class UEbola virusLow micromolar

These findings establish that small molecules based on the aminobenzamide structure can serve as qualified lead compounds for the development of drugs against filovirus infections. whiterose.ac.uk Further research into related structures, such as anthranilamides with quinoline (B57606) scaffolds, has also shown pronounced antiviral effects against other viruses like human coronaviruses, underscoring the broad antiviral potential of benzamide derivatives. walshmedicalmedia.com

Lead Compound Identification and Drug Development Strategies

Screening Against Biological Targets for Lead Discovery

The identification of lead compounds is the foundational step in drug discovery, and this compound derivatives are frequently identified through systematic screening of chemical libraries against specific biological targets. nih.gov High-throughput screening (HTS) and virtual (in silico) screening are common strategies employed to find initial hits. nih.gov

For example, to discover inhibitors of filovirus entry, an in silico screening of a compound library was conducted against the binding site of the endosomal receptor NPC1. This computational approach led to the identification and subsequent in vitro validation of two classes of potent benzamide-based inhibitors. Similarly, in the search for new anticancer agents, derivatives of bis( researchgate.netmdpi.comwhiterose.ac.uktriazolo)[4,3-a:3',4'-c]quinoxaline, including an this compound-containing compound, were screened for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

In the field of antimicrobial discovery, screening of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against a panel of six phytopathogenic fungi led to the identification of several promising candidates for development as agricultural fungicides. researchgate.netrasayanjournal.co.in These screening campaigns are essential for pinpointing molecules with the desired biological activity, which can then be advanced to the optimization stage.

Optimization for Potency, Selectivity, and Pharmacokinetic Profiles

Once a lead compound is identified, it typically undergoes extensive chemical modification to improve its potency, selectivity for the biological target, and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This optimization process is often guided by structure-activity relationship (SAR) studies.

A notable example is the development of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors for cancer therapy. After identifying a potent lead compound (20b ), researchers created a corresponding disodium (B8443419) phosphate (B84403) prodrug (20b-P ). This modification aimed to improve the compound's druggability, such as its solubility and suitability for intravenous administration, which significantly enhanced its potential for clinical development.

In another study focused on discovering inhibitors for LIMK1/2, extensive optimization of an N-phenylsulfamoylbenzamide series was performed. This involved a focused chemistry strategy and structure-based drug design to enhance potency while simultaneously improving in vitro metabolic stability and permeability, ultimately leading to a compound with an optimal pharmacokinetic profile for in vivo evaluation. Similarly, the optimization of Bruton's tyrosine kinase (BTK) inhibitors involved modifying a lead compound to improve its cellular potency and metabolic stability, which are critical for efficacy and safety. This process often involves iterative cycles of chemical synthesis, biological testing, and analysis of ADME properties to produce a drug candidate with a balanced and desirable profile.

Combination Therapy and Synergistic Potential with Other Agents

Exploring the use of this compound derivatives in combination with other therapeutic agents is a key strategy to enhance efficacy, overcome drug resistance, and potentially lower required doses. Research has shown that certain benzamide derivatives exhibit synergistic effects when paired with existing drugs.

In the realm of antibacterial research, a benzimidazole–thiazinone derivative, CS4 , demonstrated a significant synergistic effect when combined with the standard antibiotic ciprofloxacin (B1669076) against Pseudomonas aeruginosa and Escherichia coli. mdpi.com This suggests that such derivatives could be valuable in combination therapies to combat bacterial infections. mdpi.com Another study found that combining a benzimidazole derivative with colistin, a membrane-disrupting agent, helped restore antibacterial activity against wild-type Gram-negative bacterial strains. whiterose.ac.uk Furthermore, a study on salicyl-benzamide derivatives tested for synergistic activity with antibiotics like vancomycin (B549263) and ciprofloxacin found that one compound showed high potency and a synergistic effect with vancomycin against vancomycin-resistant Enterococcus (VRE). science.gov

This concept extends beyond antimicrobial applications. Research into dual-target inhibitors has been motivated by the positive synergistic effects observed in combination therapy studies. acs.org For instance, the development of N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) was inspired by experiments showing that a combination of individual inhibitors for these targets had synergistic benefits in treating metabolic syndrome. acs.org These findings highlight the significant potential of using this compound derivatives as part of combination regimens or as scaffolds for multi-target drugs to achieve superior therapeutic outcomes.

Applications in Materials Science and Industrial Research

Development of Novel Materials with Specialized Properties

The unique structure of N-butylbenzamide and its analogues serves as a foundation for creating advanced materials. Researchers have explored its integration into various molecular frameworks to impart specific functionalities.

One area of investigation involves the development of organic ferroelectric materials. A derivative, 4,4′-(ethene-1,2-diyl)bis(this compound) (C4SDA), was synthesized to study its crystal packing and intermolecular hydrogen bonds. acs.orgnih.gov The study of such molecules is crucial for creating novel organic ferroelectrics by introducing alkylamide chains into functional π-electronic systems. acs.org The photodimerization of these materials can be controlled by the molecular arrangement, which is influenced by factors like alkyl chain length and intermolecular hydrogen-bonding interactions. acs.orgnih.gov For instance, the photodimerization of a related compound, C14SDA, was found to be significantly enhanced in its dynamic S2 and S3 phases, a property not observed to the same extent in the C4SDA derivative under similar conditions. acs.orgnih.gov

Furthermore, this compound has been used as a model compound in the development of new synthetic methodologies for creating specialized materials. For example, it was a substrate in studies aimed at achieving light-powered direct C(sp³)–H fluorination. uni-regensburg.dersc.org Although the photochemical fluorination of this compound itself was unsuccessful under the tested conditions, the research provided insights into the requirements for such transformations, ultimately leading to the development of an auxiliary-loaded amide strategy that enabled the fluorination of other amine-containing molecules. uni-regensburg.dersc.org

Additionally, derivatives like 3,4,5-trihydroxy-N-butyl-benzamide have been synthesized as part of research into new bioactive compounds, demonstrating the versatility of the this compound scaffold in creating molecules with specific chemical and biological properties. orientjchem.org

Supramolecular Chemistry and Self-Assembly Studies

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. The amide group in this compound is pivotal for directing these interactions, primarily through hydrogen bonding, leading to the formation of complex architectures.

The self-association of this compound and related compounds is driven by the formation of hydrogen bonds between the amide N-H group of one molecule and the carbonyl C=O group of another. researchgate.netresearchgate.net These interactions have been extensively studied using techniques like infrared (IR) spectroscopy, which can distinguish between free and hydrogen-bonded amide groups. researchgate.netresearchgate.net Studies on N-alkyl amides show that as concentration increases in a solvent like toluene, the content of non-bonded (free) amide groups decreases significantly, while the formation of linear polyassociates through hydrogen bonding increases to as much as 80–90%. researchgate.net

Table 1: Crystallographic Data for a Representative this compound Derivative This table presents crystallographic data for 2,2'-Dithiobis(N-butyl-benzamide), illustrating the typical parameters analyzed in crystal packing studies.

ParameterValue
Compound Name 2,2'-Dithiobis(N-butyl-benzamide)
Molecular Formula C₂₂H₂₈N₂O₂S₂
Crystal System Triclinic
Space Group P-1
a (Å) 9.6396(7)
b (Å) 9.9115(7)
c (Å) 12.0026(8)
α (°) 109.743(6)
β (°) 103.653(6)
γ (°) 104.633(6)
Volume (ų) 977.15(13)
Data sourced from references researchgate.netscience.govresearchgate.net.

The directed nature of hydrogen bonding in benzamides allows for the construction of supramolecular architectures with varying dimensionalities. researchgate.net Depending on the substituents and crystallization conditions, these molecules can form structures ranging from simple dimers to complex three-dimensional networks. researchgate.net

Zero-Dimensional (0D) Architectures: These are discrete assemblies, such as molecular dimers, which can be linked by π–π interactions to form higher-dimensional structures. researchgate.net

One-Dimensional (1D) Architectures: this compound and its analogues can form 1D chains. For instance, the dynamics of 1D N—H···O= double hydrogen-bonding chains have been evaluated from temperature-variable IR spectra in stilbene-diamide derivatives. nih.gov These chains are a common motif in the crystal structures of secondary amides. researchgate.net

Two-Dimensional (2D) Architectures: One-dimensional chains can be further extended into 2D layers or sheets via weaker interactions like C–H···O hydrogen bonds. researchgate.net Research on related coordination polymers has shown the formation of 2D infinite layer frameworks that stack to create 3D supramolecular structures. researchgate.net

Three-Dimensional (3D) Architectures: Complex 3D frameworks can arise from the interlinking of lower-dimensional structures. Examples in related systems include 3D diamond frameworks and unusual 2D → 3D polythreading arrays. researchgate.net

These findings, while often observed in derivatives or related systems, highlight the principles by which the this compound scaffold can be used to engineer complex supramolecular structures. researchgate.nethkbu.edu.hk

The ability to control the self-assembly process is critical for creating functional materials. The amide functionality is a key component in molecules designed to form supramolecular fibers with specific dimensions and shapes. While research on this compound itself is limited in this specific area, studies on similar molecules like 1,3,5-benzenetrisamides (BTAs) provide significant insight. uni-bayreuth.de In BTAs, the amide groups facilitate directed hydrogen bonding that results in threefold hydrogen bond strands, which are the basis for fiber formation. uni-bayreuth.de

The self-assembly behavior and the resulting fiber morphology can be fine-tuned by modifying peripheral substituents on the core molecule. uni-bayreuth.de This allows for the adjustment of solubility and self-assembly behavior to achieve desired supramolecular structures for various applications. uni-bayreuth.de The principles of using amide-driven hydrogen bonding to control hierarchical self-assembly into fibers are broadly applicable and suggest the potential for this compound derivatives in this field.

Formation of Zero-, One-, Two-, and Three-Dimensional Supramolecular Architectures

Integration into Innovative Composites (e.g., Amber-Based Composites)

The development of advanced composites often involves combining organic molecules with inorganic or natural materials to create hybrid systems with enhanced properties. While this compound is not directly cited as a component in amber-based composites, research in related areas highlights the potential for such integrations. For instance, studies have focused on developing composites from natural materials like amber and diatomite, where mechanochemical synthesis is used to maximize the release of active substances. researchgate.net

In parallel, diatomite has been used as a support for catalysts in the synthesis of benzamide (B126) derivatives. researchgate.net This demonstrates a synergy between natural materials and benzamide chemistry. Such research into innovative composites and the use of natural materials in chemical synthesis points towards future possibilities for integrating functional amides like this compound into novel composite materials for applications in areas like cosmetics or specialty materials. researchgate.netresearchgate.net

Application in Specialty Chemicals and Materials Production

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and materials. evitachem.com Its chemical properties make it a useful building block in the production of dyes, pigments, and other specialty chemicals. It has also been investigated for use as a plasticizer and a corrosion inhibitor in certain industrial applications. ontosight.ai

Furthermore, derivatives such as 2,2'-Dithiobis(N-butyl-benzamide) have been reported to be useful as an antiseptic for cosmetics, highlighting its role in the production of functional consumer products. researchgate.netscience.gov The compound is also used in organic synthesis and biological research, where it can be a starting point for creating more complex molecules with potential antimicrobial or other biological activities. evitachem.com

Future Research Directions and Emerging Opportunities

Development of Asymmetric Transformations Involving N-Butylbenzamide

The rational design of catalysts for asymmetric synthesis remains a significant challenge in chemistry. This compound and its analogues are emerging as valuable components in the development of these selective transformations. Research is increasingly focused on using the structural features of this compound to induce chirality and control stereochemical outcomes in reactions.

One promising area is the use of this compound derivatives as precursors for chiral organocatalysts. For instance, 2-Amino-N-butylbenzamide can be used as a starting material in the synthesis of more complex chiral molecules. researchgate.net Researchers have successfully synthesized novel di- and triamide organocatalysts derived from (L)-proline, which have demonstrated high efficiency in asymmetric aldol (B89426) reactions, achieving excellent diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, derivatives such as N-bromo-N-(tert-butyl)benzamide are being investigated in catalytic asymmetric bromoesterification reactions. acs.org The development of such reagents is crucial for creating chiral building blocks for the pharmaceutical industry. The exploration of fluorescent β-cyclodextrins incorporating this compound units highlights another frontier. acs.org The specific conformations adopted by these molecules, such as a "butyl-included" conformation, suggest potential applications in chiral recognition and guest-induced circular dichroism, which could be harnessed for developing new types of chiral sensors or separation materials. acs.org Future work in this domain will likely focus on designing catalysts where a hydrogen bond between the substrate and a catalyst derived from this compound plays a critical role in determining the selectivity and rate of reactions.

Expanding Selective Csp3–H Functionalization Methodologies

The selective functionalization of carbon-hydrogen (C–H) bonds, particularly the less reactive C(sp³)–H bonds, is a primary goal in modern organic synthesis for its atom economy and efficiency. This compound has become a key substrate in developing new methodologies in this field, primarily through chelation-assisted strategies.

A significant breakthrough has been the rhodium(III)-catalyzed regioselective intermolecular carbenoid insertion into the N-methylene C(sp³)–H bond of acyclic aliphatic amides. nih.govrsc.org This method utilizes a directing group, such as a pyridine (B92270) ring attached to the benzamide (B126), to guide the metal catalyst to a specific C–H bond on the N-butyl group. This approach allows for the precise installation of new carbon-carbon bonds at the alpha-position of the alkylamine moiety, providing a practical route to complex β-amino esters. nih.gov

Table 1: Research Highlights in C(sp³)–H Functionalization of this compound Derivatives
MethodologyCatalyst/SystemKey Substrate FeatureOutcomeReference
Intermolecular Carbenoid InsertionRhodium(III) ComplexBidentate-Chelation (e.g., Pyridyl Group)Regioselective C-C bond formation at the N-methylene position. nih.govrsc.org
C-H AminationSilver (Ag) CatalystsLigand Control (e.g., tBubipy vs. tpa)Tunable and site-selective amination between different C-H bonds. acs.org
Cascade ProcessPalladium (Pd) CatalystsBenzylic C(sp³)–H ActivationSynthesis of complex indole (B1671886) derivatives. acs.org

Future research is aimed at broadening the scope of these reactions. This includes designing new directing groups that can target other positions on the butyl chain and developing catalysts based on more abundant and less expensive metals. researchgate.net Additionally, expanding the range of functional groups that can be introduced via C–H activation will further enhance the synthetic utility of this compound as a versatile building block. The ultimate goal is to create a predictable and programmable platform for modifying complex molecules in a single step, and this compound derivatives are proving to be instrumental in achieving this. rsc.org

Uncovering Novel Biological Activities and Applications in Chemical Biology and Medicinal Chemistry

While this compound is a known intermediate for some anti-inflammatory and analgesic agents, recent research has begun to uncover more specific and potent biological activities for its advanced derivatives, positioning them as promising candidates for treating a range of diseases. The benzamide scaffold is a well-established pharmacophore, and modifying the this compound core has led to the discovery of compounds with significant therapeutic potential. ontosight.aiwalshmedicalmedia.com

A notable area of discovery is in cancer therapy. Researchers have designed and synthesized novel N-benzylbenzamide derivatives that act as potent tubulin polymerization inhibitors. nih.gov One lead compound exhibited powerful antiproliferative activity against several cancer cell lines with IC₅₀ values in the low nanomolar range. nih.gov Similarly, derivatives of gallic acid, such as 3,4,5-trihydroxy-N-butyl-benzamide, have been synthesized and are being investigated for their anticancer effects on colon carcinoma cells. researchgate.net Other research has focused on benzoxazole (B165842) derivatives containing an N-(tert-butyl)benzamide moiety, which have shown promise as VEGFR-2 inhibitors, a key target in angiogenesis. nih.gov

Another exciting frontier is in the treatment of neurodegenerative diseases. A series of N-benzyl benzamide derivatives were developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an important enzyme target in advanced Alzheimer's disease. nih.gov These compounds demonstrated a marked therapeutic effect against cognitive impairment in preclinical models. nih.gov

Table 2: Emerging Biological Activities of this compound Derivatives
Derivative ClassBiological TargetTherapeutic PotentialReference
N-BenzylbenzamidesTubulin PolymerizationAnticancer (various cell lines) nih.gov
N-BenzylbenzamidesButyrylcholinesterase (BChE)Alzheimer's Disease nih.gov
3,4,5-Trihydroxy-N-butyl-benzamidesNot specifiedAnticancer (Colon Carcinoma) researchgate.net
Benzoxazole-N-tert-butylbenzamidesVEGFR-2Anticancer (Anti-angiogenesis) nih.gov

The future in this field involves leveraging these initial findings to explore the broader potential of this compound derivatives. This includes screening against a wider array of biological targets, using them as chemical probes to study cellular processes, and elucidating their precise mechanisms of action. evitachem.com The versatility of the this compound scaffold makes it an attractive starting point for generating diverse chemical libraries to fuel drug discovery programs.

Exploration of Environmental Impact and Degradation Pathways

As the use of this compound and its derivatives expands in industrial and pharmaceutical synthesis, understanding their environmental fate becomes increasingly important. researchgate.net Current research is beginning to address the environmental impact and degradation pathways of this class of compounds.

According to safety data for 4-n-Butylbenzamide, the compound itself is not considered hazardous to the environment and is not expected to be mobile in soil due to its low water solubility. thermofisher.com It is also not believed to be readily degradable in wastewater treatment plants, though it may have some potential to bioaccumulate. thermofisher.com However, the environmental profile can change significantly with small structural modifications. For example, the related compound 4-tert-Butyl-N-phenylbenzamide is classified as toxic to aquatic life with long-lasting effects, highlighting the need for specific assessments of each derivative. nih.gov

A key degradation pathway for this compound is hydrolysis, where the amide bond is cleaved to revert the compound back to its precursors, benzoic acid and butylamine (B146782). evitachem.comresearchgate.net This process can be influenced by environmental factors such as pH. Studies on the forced degradation of more complex molecules containing the benzamide structure can also provide insights into potential breakdown products under various environmental stresses. researchgate.net

Future research must focus on systematic studies of the ecotoxicity of various this compound derivatives. This includes investigating their persistence in soil and water, their potential for bioaccumulation in organisms, and their complete degradation pathways, whether biotic or abiotic. Understanding these factors is crucial for managing the environmental risks associated with the manufacturing and use of these increasingly important chemicals. solubilityofthings.com

Design and Synthesis of Advanced Derivatives for Enhanced Therapeutic Efficacy and Selectivity

Building on the discovery of novel biological activities, a key research direction is the rational design and synthesis of advanced this compound derivatives with improved therapeutic properties. This involves fine-tuning the molecular structure to enhance potency, increase selectivity for the biological target, and optimize pharmacokinetic profiles. xdbiochems.com

A prime example of this approach is the development of N-benzylbenzamide derivatives as anticancer agents. After identifying a potent tubulin inhibitor, researchers synthesized a corresponding disodium (B8443419) phosphate (B84403) prodrug. nih.gov This advanced derivative exhibited an excellent safety profile and significantly inhibited tumor growth in a mouse model without obvious toxicity, demonstrating how structural modification can lead to a more "druggable" compound. nih.gov

Similarly, in the development of butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, a series of N-benzyl benzamide compounds were synthesized and tested, leading to inhibitors with sub-nanomolar potency and high selectivity. nih.gov The study also included pharmacokinetic evaluations to characterize the metabolic stability of the lead compound, a critical step in advancing a potential therapeutic toward clinical use. nih.gov

The synthesis of different N-alkyl benzamide derivatives of gallic acid, including the N-butyl variant, allowed researchers to study structure-activity relationships and compare how different alkyl chains affect anticancer efficacy. researchgate.net This type of systematic modification is fundamental to optimizing a lead compound. The design of hybrid molecules, such as the benzoxazole derivatives incorporating a benzamide moiety to target VEGFR-2, represents another sophisticated strategy for achieving high efficacy and selectivity. nih.gov

Future efforts will continue to employ these strategies, using computational modeling and detailed structure-activity relationship (SAR) studies to guide the synthesis of next-generation compounds. The goal is to create derivatives of this compound that not only have potent and selective activity at their target but also possess the necessary absorption, distribution, metabolism, and excretion (ADME) properties to be effective and safe medicines.

Q & A

Q. What are the recommended methodologies for synthesizing N-Butylbenzamide with high purity and yield?

Synthesis typically involves the condensation of benzoyl chloride with n-butylamine under controlled conditions. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of benzoyl chloride to n-butylamine to minimize side reactions .
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Confirm purity via melting point (47–49°C) and NMR (δ 8.3 ppm for aromatic protons) .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • 1H/13C NMR : Compare observed peaks with reference data (e.g., δ 172.3 ppm for carbonyl carbon in 13C NMR) .
  • HRMS : Validate molecular weight (177.2429 g/mol) with <2 ppm error .
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (C: 74.54%, H: 8.53%, N: 7.90%) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Despite limited toxicity data, adopt precautionary measures:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation risks (GHS Category 4) .
  • Waste disposal : Neutralize residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Solvent standardization : Use deuterated solvents consistently (e.g., CDCl3 for NMR) .
  • 2D NMR : Employ COSY or HSQC to distinguish overlapping peaks in complex derivatives .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What experimental design principles optimize this compound’s reactivity in catalytic applications?

Use a factorial design to evaluate variables:

  • Catalyst screening : Test palladium, copper, or enzyme-based catalysts under varying temperatures (25–80°C) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
  • Statistical analysis : Apply ANOVA to determine significant factors (e.g., solvent polarity, catalyst loading) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Conduct tiered ecotoxicity assays:

  • Acute toxicity : Use Daphnia magna or Aliivibrio fischeri for LC50/EC50 determination .
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
  • Degradation studies : Perform OECD 301B tests to assess biodegradability in aqueous systems .

Q. What strategies improve reproducibility in this compound-based pharmacological studies?

Ensure transparency via:

  • Detailed SI (Supporting Information) : Report reaction conditions, spectral raw data, and purity thresholds .
  • Negative controls : Include solvent-only and unmodified benzamide analogs to validate specificity .
  • Collaborative validation : Share samples with independent labs for cross-verification of bioactivity data .

Data Reporting & Analysis

Q. How should conflicting results in N-Butylbenzamide’s solubility profiles be reconciled?

  • Method harmonization : Use standardized shake-flask or HPLC methods for solubility measurements .
  • Temperature control : Document equilibration times (±0.1°C) to avoid kinetic solubility artifacts .
  • Meta-analysis : Compare data across peer-reviewed studies using platforms like PubChem or NIST Chemistry WebBook .

Q. What statistical tools are recommended for analyzing dose-response relationships in N-Butylbenzamide bioassays?

  • Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
  • Uncertainty quantification : Report 95% confidence intervals for IC50/EC50 values .

Ethical & Methodological Considerations

Q. Q. How can researchers mitigate bias when interpreting N-Butylbenzamide’s structure-activity relationships?

  • Blinded analysis : Separate synthesis and bioassay teams to prevent confirmation bias .
  • Negative result reporting : Publish non-significant findings to avoid publication bias .
  • Peer review : Pre-register hypotheses and methods on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.